molecular formula C13H14N2O2 B15382020 (S)-methyl 2-amino-3-(quinolin-2-yl)propanoate

(S)-methyl 2-amino-3-(quinolin-2-yl)propanoate

Cat. No.: B15382020
M. Wt: 230.26 g/mol
InChI Key: UKHYUSPDQZTXNM-NSHDSACASA-N
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Description

(S)-Methyl 2-amino-3-(quinolin-2-yl)propanoate is a synthetic quinoline-based amino ester derivative of interest in medicinal chemistry research. With the CAS number 1266124-27-9, it has a molecular formula of C13H14N2O2 and a molecular weight of 230.26 g/mol . Quinoline derivatives are extensively investigated for their potent biological activities, particularly as antimicrobial agents . Research on novel hybrid molecules that combine 2-quinolone scaffolds with amino ester components, such as alaninate, has demonstrated broad-spectrum antibacterial and antifungal properties . These compounds are studied for their potential to disrupt bacterial communication systems (Quorum Sensing) and inhibit biofilm formation, which is a key mechanism in the pathogenicity and antibiotic resistance of bacteria like Pseudomonas aeruginosa . Furthermore, the structural motif of 3-(quinolin-2-yl)propanoate is a recognized building block in organic synthesis . Researchers value this compound as a versatile chiral intermediate for developing new pharmacologically active molecules. This compound is provided for laboratory research purposes. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

methyl (2S)-2-amino-3-quinolin-2-ylpropanoate

InChI

InChI=1S/C13H14N2O2/c1-17-13(16)11(14)8-10-7-6-9-4-2-3-5-12(9)15-10/h2-7,11H,8,14H2,1H3/t11-/m0/s1

InChI Key

UKHYUSPDQZTXNM-NSHDSACASA-N

Isomeric SMILES

COC(=O)[C@H](CC1=NC2=CC=CC=C2C=C1)N

Canonical SMILES

COC(=O)C(CC1=NC2=CC=CC=C2C=C1)N

Origin of Product

United States

Biological Activity

(S)-methyl 2-amino-3-(quinolin-2-yl)propanoate, also known as (S)-2-amino-3-quinolin-2-yl-propionic acid, is a compound of significant interest in pharmacology due to its interaction with ionotropic glutamate receptors and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline moiety, which is known for its diverse biological activities. The compound consists of a propanoate group attached to an amino group and a quinoline ring, making it an interesting candidate for pharmaceutical applications. Its molecular formula is C12H14N2O2C_{12}H_{14}N_2O_2 .

The primary biological activity of this compound is its interaction with ionotropic glutamate receptors , which are essential for excitatory synaptic transmission in the central nervous system. These receptors play a critical role in neuronal signaling and are implicated in various neurological disorders. The compound has been shown to modulate these receptors, potentially influencing pathways related to excitotoxicity and neurodegenerative diseases .

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties by mitigating excitotoxicity, a process that can lead to neuronal cell death due to excessive stimulation by neurotransmitters . This suggests a potential role in developing treatments for conditions such as Alzheimer's and Parkinson's diseases.

Interaction Studies

Recent studies have focused on the binding affinity of this compound at glutamate receptors. These studies provide insights into its mechanism of action and possible therapeutic targets. For instance, research has shown that modifications in the structure can lead to enhanced receptor affinity and altered biological activity .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that variations in the side chains of quinoline derivatives significantly affect their biological activities. For example, certain modifications have been linked to increased antiplasmodial activity and improved neuroprotective effects .

Compound NameStructure TypeNotable Activity
This compoundQuinoline derivativeNeuroprotective effects
4-aminoquinoline derivativesAntimalarial agentsCurative activity against malaria
Conjugates with amino acidsAnticancer agentsCytotoxicity against leukemia cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on:

  • Heterocyclic substituents (quinoline vs. indole, thiophene, furan).
  • Ester groups (methyl vs. ethyl).
  • Substitution position on the quinoline ring (2-yl vs. 6-yl).
Structural Analogues and Physicochemical Properties
Compound Name Substituent Molecular Formula Key Properties References
(S)-Methyl 2-amino-3-(quinolin-6-yl)propanoate Quinolin-6-yl C₁₄H₁₅N₂O₂ Lower hydrolysis yield (ethyl ester analogs); used in LFA-1/ICAM-1 antagonists
(S)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate Indol-3-yl C₁₁H₁₂N₂O₂ Hydrochloride salt form; soluble in polar solvents
(S)-Methyl 2-amino-3-(thiophen-2-yl)propanoate Thiophen-2-yl C₈H₁₁NO₂S HCl salt (CAS 137490-86-9); used in peptide mimetics
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate 4-Nitrophenyl C₁₀H₁₂N₂O₄ Intermediate for nitro reduction to aminophenyl derivatives
Ethyl 2-amino-3-(quinolin-6-yl)propanoate Quinolin-6-yl, ethyl ester C₁₅H₁₇N₂O₂ Slower hydrolysis kinetics vs. methyl esters; lower yields

Key Observations :

  • Ester Group Influence : Methyl esters hydrolyze faster than ethyl esters, impacting prodrug design and metabolic stability .
  • Heterocyclic Effects : Indole- and thiophene-containing analogs exhibit distinct solubility profiles (e.g., indole derivatives form hydrochloride salts for improved aqueous solubility) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (S)-methyl 2-amino-3-(quinolin-2-yl)propanoate?

  • Answer: The synthesis typically involves coupling protected amino acid derivatives with quinoline-containing intermediates. For example, condensation reactions using coupling agents like HATU in dichloromethane (DCM) have been successful for analogous compounds (e.g., ethyl 2-amino-3-(quinolin-6-yl)propanoate) . Key steps include:

  • Chiral resolution: Use of chiral auxiliaries or enantioselective catalysis to ensure (S)-configuration.
  • Protection/deprotection: Benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups for amino protection, followed by acidic or catalytic hydrogenation for deprotection .

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer:

  • NMR spectroscopy: To confirm stereochemistry and purity (e.g., 1^1H, 13^{13}C, and 2D-COSY for structural elucidation) .
  • Mass spectrometry (MS): High-resolution MS for molecular weight validation .
  • HPLC: Chiral HPLC columns (e.g., Chiralpak IA/IB) to verify enantiomeric excess (>99%) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Answer:

  • Asymmetric synthesis: Use of chiral catalysts (e.g., Evans oxazaborolidine) for kinetic resolution .
  • Chromatographic separation: Preparative chiral HPLC or simulated moving bed (SMB) chromatography to isolate the (S)-enantiomer .
  • Crystallization-induced dynamic resolution (CIDR): Exploit differential solubility of diastereomeric salts .

Q. What strategies address contradictions in reported biological activities?

  • Answer: Contradictions often arise from structural analogs with differing substituent positions (e.g., quinolin-2-yl vs. quinolin-6-yl). Resolve by:

  • Comparative docking studies: Use molecular dynamics to compare binding modes with target receptors (e.g., protease enzymes) .
  • Structure-activity relationship (SAR) analysis: Systematically modify substituents (e.g., methylsulfonyl, bromine) to assess impact on activity .

Q. How does the quinoline moiety influence biological interactions?

  • Answer: The quinoline ring enables π–π stacking with aromatic residues in enzyme active sites (e.g., viral proteases) and hydrogen bonding via nitrogen atoms. For example:

  • Receptor affinity: Quinolin-2-yl derivatives show higher binding to LFA-1/ICAM-1 compared to phenyl-substituted analogs due to enhanced hydrophobic interactions .
  • Metabolic stability: The electron-deficient quinoline ring reduces oxidative metabolism, improving half-life in pharmacokinetic studies .

Methodological Considerations

Q. How to design experiments to assess enzyme inhibition kinetics?

  • Answer:

  • Surface plasmon resonance (SPR): Measure real-time binding kinetics (ka, kd) with immobilized enzyme targets .
  • Fluorescence polarization assays: Quantify displacement of fluorescent ligands (e.g., FITC-labeled inhibitors) .

Q. What computational tools predict metabolic pathways for this compound?

  • Answer:

  • In silico platforms: Use Schrödinger’s ADMET Predictor or MetaCore to identify potential cytochrome P450 oxidation sites .
  • Density functional theory (DFT): Calculate activation energies for proposed metabolic reactions (e.g., quinoline ring hydroxylation) .

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